molecular formula C22H22ClOP B12449729 (Oxolan-2-yl)(triphenyl)phosphanium chloride CAS No. 70398-34-4

(Oxolan-2-yl)(triphenyl)phosphanium chloride

Cat. No.: B12449729
CAS No.: 70398-34-4
M. Wt: 368.8 g/mol
InChI Key: FFEQKJDVHBLZKO-UHFFFAOYSA-M
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Description

(Oxolan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties It is composed of an oxolan-2-yl group attached to a triphenylphosphanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxolan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an oxirane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Oxolan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(Oxolan-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of (Oxolan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular targets include various organic and inorganic substrates, where it can form stable complexes or undergo further chemical transformations. The pathways involved often include nucleophilic attack, coordination to metal centers, and redox reactions.

Comparison with Similar Compounds

    (Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of an oxolan-2-yl group.

    (Phenylmethyl)triphenylphosphonium chloride: Contains a phenylmethyl group instead of an oxolan-2-yl group.

Uniqueness: (Oxolan-2-yl)(triphenyl)phosphanium chloride is unique due to its oxolan-2-yl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

CAS No.

70398-34-4

Molecular Formula

C22H22ClOP

Molecular Weight

368.8 g/mol

IUPAC Name

oxolan-2-yl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C22H22OP.ClH/c1-4-11-19(12-5-1)24(22-17-10-18-23-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1

InChI Key

FFEQKJDVHBLZKO-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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